molecular formula C16H8N2O2 B12830046 3,3'-Oxalyldibenzonitrile

3,3'-Oxalyldibenzonitrile

Cat. No.: B12830046
M. Wt: 260.25 g/mol
InChI Key: OLKLRCQCWAGZNA-UHFFFAOYSA-N
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Description

3,3’-Oxalyldibenzonitrile is an organic compound with the molecular formula C16H8N2O2. It is characterized by the presence of two benzonitrile groups connected through an oxalyl linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Oxalyldibenzonitrile can be synthesized through the reaction of 3,3’-dibromobenzil with copper cyanide in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically involves refluxing the mixture at 165°C for 24 hours, followed by purification through column chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,3’-Oxalyldibenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3,3’-Oxalyldibenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Oxalyldibenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways and cellular processes. Detailed studies on its exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Oxalyldibenzonitrile: Similar structure but with different positional isomerism.

    3,3’-Dicyanodiphenyl ether: Contains ether linkage instead of oxalyl.

    3,3’-Dicyanobenzophenone: Contains a ketone group instead of oxalyl.

Uniqueness

3,3’-Oxalyldibenzonitrile is unique due to its oxalyl linkage, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and applications that are not possible with other compounds .

Properties

Molecular Formula

C16H8N2O2

Molecular Weight

260.25 g/mol

IUPAC Name

3-[2-(3-cyanophenyl)-2-oxoacetyl]benzonitrile

InChI

InChI=1S/C16H8N2O2/c17-9-11-3-1-5-13(7-11)15(19)16(20)14-6-2-4-12(8-14)10-18/h1-8H

InChI Key

OLKLRCQCWAGZNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C(=O)C2=CC=CC(=C2)C#N)C#N

Origin of Product

United States

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